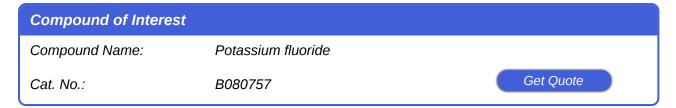


Thermochemical Properties of Potassium Fluoride: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of **potassium fluoride** (KF). The information is presented in a structured format to facilitate its use in research, drug development, and other scientific applications where a thorough understanding of the energetic and thermal behavior of this compound is essential.

Core Thermochemical Data

A summary of the key thermochemical properties of **potassium fluoride** at standard conditions (298.15 K and 1 bar) is presented below. These values are crucial for thermodynamic calculations, reaction modeling, and safety assessments.

Table 1: Fundamental Thermochemical Properties of Potassium Fluoride (KF)



| Property | Symbol | Value | Units | Phase |
|--|---------|---------------|---------|-------|
| Standard Molar Enthalpy of Formation | ΔfH° | -568.61[1][2] | kJ/mol | solid |
| -554.47[1][2] | kJ/mol | liquid | | |
| -326.77[1] | kJ/mol | gas | _ | |
| Standard Molar Entropy | S° | 66.55[1][2] | J/mol·K | solid |
| 67.63[1][2] | J/mol·K | liquid | | |
| 226.60[1] | J/mol·K | gas | | |
| Molar Heat Capacity at Constant Pressure | С_р | 49[3] | J/mol·K | solid |
| Lattice Formation Energy | Δ_L_H° | -821 | kJ/mol | |

Phase Transition and Physical Properties

The phase behavior and physical characteristics of **potassium fluoride** are critical for its handling, storage, and application in various processes.

Table 2: Phase Transition and Physical Data for Potassium Fluoride (KF)

| Property | Value | Units | |
|------------------|------------|-------|--|
| Melting Point | 1131[1] | К | |
| Boiling Point | 1775 | К | |
| Molecular Weight | 58.0967[1] | g/mol | |
| Density | 2.48 | g/cm³ | |



Temperature-Dependent Heat Capacity

The heat capacity of a substance is temperature-dependent. The Shomate equation provides a reliable model for the heat capacity (Cp) of **potassium fluoride** in its solid, liquid, and gaseous phases over a range of temperatures.

Shomate Equation: $C_p(t) = A + B \cdot t^2 + D \cdot t^3 + E / t^2$

where:

- t is the temperature in Kelvin divided by 1000.
- C_p is the heat capacity in J/mol·K.
- A, B, C, D, and E are constants specific to the substance and its phase.

Table 3: Shomate Equation Parameters for **Potassium Fluoride** (KF)[1][4]

| Phase | Temperat ure Range (K) | A | В | С | D | E |
|--------|------------------------------|-----------|-------------------|------------------|-------------------|-------------------|
| Solid | 298 - 900 | 46.53612 | 13.96661 | -2.385212 | 2.844677 | -0.140770 |
| Solid | 900 - 1131 | -254.3834 | 474.8003 | -246.4832 | 43.88472 | 43.50900 |
| Liquid | 1131 - 3000 | 71.96522 | -2.116748e -10 | 1.309726e- 10 | -2.449678e -11 | -4.589305e -12 |
| Gas | 3000 - 6000 | 37.20911 | 0.861908 | -0.047662 | 0.004070 | -0.201727 |

Experimental Protocols

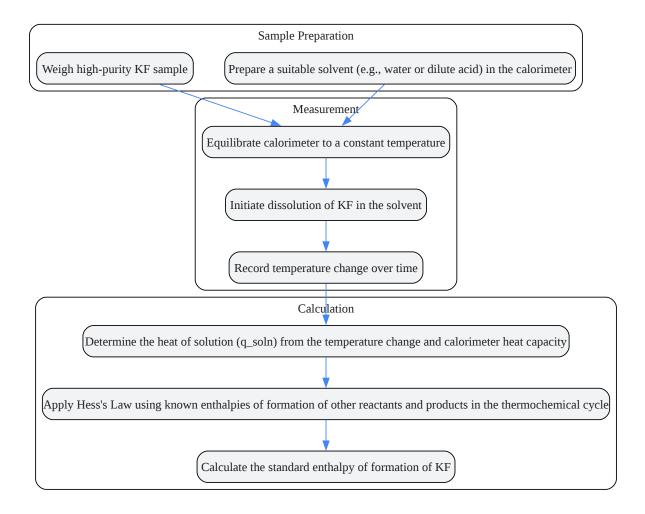
The determination of the thermochemical properties of **potassium fluoride** relies on precise experimental techniques. The following sections outline the general methodologies employed.

Calorimetry for Enthalpy of Formation



The standard enthalpy of formation of **potassium fluoride** is typically determined using solution calorimetry.

Experimental Workflow: Solution Calorimetry





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Workflow for determining enthalpy of formation via solution calorimetry.

The process involves dissolving a known mass of **potassium fluoride** in a solvent within a calorimeter and measuring the resulting temperature change. By knowing the heat capacity of the calorimeter and its contents, the heat of solution can be calculated. Applying Hess's Law to a series of reactions involving the dissolution process allows for the determination of the standard enthalpy of formation.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a powerful technique for determining the temperatures and enthalpies of phase transitions, such as melting.

Experimental Protocol: Differential Scanning Calorimetry

A small, weighed sample of **potassium fluoride** is placed in a sample pan, and an empty pan serves as a reference. Both pans are heated at a constant rate in a controlled atmosphere. The instrument measures the difference in heat flow required to maintain both the sample and reference at the same temperature. An endothermic event, such as melting, results in a detectable change in this heat flow, which is recorded as a peak on the DSC thermogram. The temperature at the peak onset corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Knudsen Effusion Mass Spectrometry (KEMS) for Vapor Pressure

Knudsen Effusion Mass Spectrometry is employed to measure the vapor pressure of materials at elevated temperatures.

Experimental Setup: Knudsen Effusion Mass Spectrometry

A sample of **potassium fluoride** is placed in a Knudsen cell, which is a small, heated container with a tiny orifice. The cell is heated in a high-vacuum chamber, causing the KF to vaporize and effuse through the orifice as a molecular beam. This beam is then directed into a mass

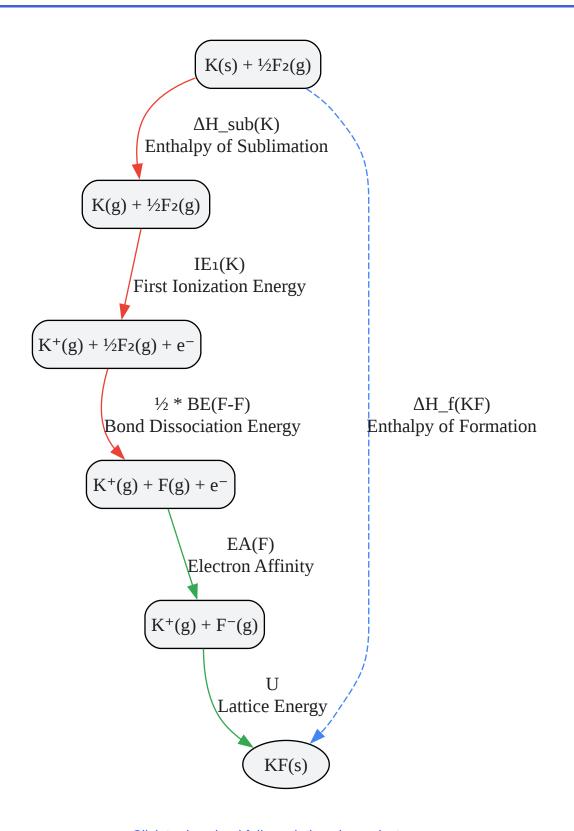


spectrometer, which identifies the gaseous species and measures their intensities. The measured ion intensities are correlated to the partial pressures of the effusing species, from which the vapor pressure of **potassium fluoride** at that temperature can be determined.

Born-Haber Cycle for Potassium Fluoride

The Born-Haber cycle is a theoretical construct that relates the lattice energy of an ionic compound to its enthalpy of formation and other thermochemical quantities. It provides a clear illustration of the energy changes involved in the formation of an ionic solid from its constituent elements in their standard states.





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Born-Haber cycle for the formation of **potassium fluoride**.

The cycle illustrates the following steps:



- Sublimation of Potassium: Solid potassium is converted to gaseous potassium.
- Ionization of Potassium: A gaseous potassium atom loses an electron to become a gaseous potassium ion.
- Dissociation of Fluorine: The diatomic fluorine molecule is broken into individual gaseous fluorine atoms.
- Electron Affinity of Fluorine: A gaseous fluorine atom gains an electron to become a gaseous fluoride ion.
- Lattice Formation: Gaseous potassium and fluoride ions combine to form the solid potassium fluoride crystal lattice.

The overall enthalpy of formation is the sum of the enthalpy changes for each of these steps, in accordance with Hess's Law.

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